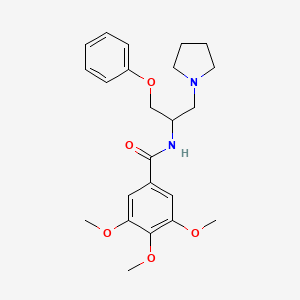
Fepromide
説明
Fepromide (CAS: 54063-41-1) is an analgesic compound with the molecular formula C₂₃H₃₀N₂O₅ . Current evidence classifies it as a mid-molecular-weight synthetic compound with possible applications in pain management .
特性
CAS番号 |
54063-41-1 |
|---|---|
分子式 |
C23H30N2O5 |
分子量 |
414.5 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(1-phenoxy-3-pyrrolidin-1-ylpropan-2-yl)benzamide |
InChI |
InChI=1S/C23H30N2O5/c1-27-20-13-17(14-21(28-2)22(20)29-3)23(26)24-18(15-25-11-7-8-12-25)16-30-19-9-5-4-6-10-19/h4-6,9-10,13-14,18H,7-8,11-12,15-16H2,1-3H3,(H,24,26) |
InChIキー |
QFSBWEZVTZCUPC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CN2CCCC2)COC3=CC=CC=C3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CN2CCCC2)COC3=CC=CC=C3 |
製品の起源 |
United States |
生物活性
Fepromide is a compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on this compound's biological activity, including data from case studies and research findings.
Overview of this compound
This compound is categorized as a prenylated flavonoid , a class of compounds known for their significant biological properties, including antimicrobial and antioxidant activities. The unique structure of prenylated flavonoids, characterized by the presence of prenyl groups, enhances their interaction with biological targets, thereby influencing their efficacy.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. Notably, it has shown effectiveness against drug-resistant strains such as Staphylococcus aureus (MRSA).
Key Findings:
- Inhibition of Pathogens : this compound and its derivatives have been tested against clinical isolates of MRSA, with results indicating significant inhibitory activity. The structural requirements for this activity include prenylation at specific positions (C-6 or C-8) and hydroxyl groups at C-5, C-7, and C-4' .
- Synergistic Effects : When combined with commercial antibiotics like vancomycin and ciprofloxacin, this compound enhances the antibacterial activity significantly, increasing effectiveness by factors ranging from 10 to 100 times against resistant bacteria .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, which are crucial in treating various inflammatory diseases. The compound's mechanism involves modulation of inflammatory pathways and reduction of oxidative stress markers.
Research Insights:
- Oxidative Stress Reduction : Studies indicate that this compound can decrease reactive oxygen species (ROS) levels when used in conjunction with antibiotics, suggesting a protective role against oxidative damage .
- Inflammation Markers : In vitro studies have shown that this compound reduces levels of pro-inflammatory cytokines, which are critical mediators in the inflammatory response.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections demonstrated that treatment with this compound in combination with standard antibiotics resulted in improved clinical outcomes compared to antibiotic therapy alone.
- Inflammatory Disease Model : In animal models of inflammation, administration of this compound led to a significant reduction in edema and pain scores, highlighting its potential as an anti-inflammatory agent.
Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
類似化合物との比較
Fepromide vs. Fexicaine (CAS: 54063-46-6)
Fexicaine, an anesthetic agent (C₂₅H₃₄N₂O₄), shares structural similarities with this compound, including an amide linkage and aromatic rings. Key differences include:
| Property | This compound | Fexicaine |
|---|---|---|
| Molecular Formula | C₂₃H₃₀N₂O₅ | C₂₅H₃₄N₂O₄ |
| Therapeutic Class | Analgesic | Anesthetic |
| Key Functional Groups | Ether, amide | Ester, tertiary amine |
| Solubility (Predicted) | Low (logP ~3.8) | Moderate (logP ~2.9) |
Research Findings :
This compound vs. Fepradinol (CAS: 36981-91-6)
Fepradinol (C₁₂H₁₉NO₂), an anti-inflammatory agent, diverges significantly in structure and application:
| Property | This compound | Fepradinol |
|---|---|---|
| Molecular Formula | C₂₃H₃₀N₂O₅ | C₁₂H₁₉NO₂ |
| Therapeutic Class | Analgesic | Anti-inflammatory |
| Key Functional Groups | Amide, ether | Alcohol, ketone |
Research Implications :
- Fepradinol’s compact structure allows rapid tissue diffusion, whereas this compound’s bulkier design may target specific neural pathways .
- Both compounds lack extensive clinical trial data, highlighting a gap in comparative efficacy studies .
Comparison with Functionally Similar Compounds
This compound vs. Feprazone (CAS: 30748-29-9)
| Property | This compound | Feprazone |
|---|---|---|
| Molecular Class | Synthetic amide | Pyrazolone derivative |
| Mechanism of Action | Unknown (likely CNS) | COX inhibition |
Critical Insights :
- Feprazone’s well-documented COX-2 selectivity contrasts with this compound’s undefined mechanism, underscoring the need for mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


